[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
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Overview
Description
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone typically involves multi-step reactions. One common approach is the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate reagents and conditions . The final step involves the construction of the pyrazolopyridine ring system, which can be achieved through various cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is studied for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes and receptors are of particular interest .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring system also show comparable chemical reactivity and applications.
Pyrazolopyridine derivatives: These compounds have similar structural features and are used in related research areas.
Uniqueness
What sets [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-12-21-16-4-2-3-5-18(16)25(12)11-14-8-17(23-27-14)19(26)24-7-6-15-13(10-24)9-20-22-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWPYGUSHQDKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)N4CCC5=C(C4)C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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